2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-3-18-24-20(25-32-18)19-15-10-5-4-8-12-26(15)22(30)27(21(19)29)13-17(28)23-14-9-6-7-11-16(14)31-2/h6-7,9,11H,3-5,8,10,12-13H2,1-2H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIRIYUJNGMSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the oxadiazole ring, followed by the construction of the pyrimidoazepine core. The final step involves the attachment of the methoxyphenylacetamide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Advanced techniques such as automated synthesis and high-throughput screening may also be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that integrate oxadiazole and pyrimidine derivatives. The oxadiazole moiety is known for its diverse biological activities and is often incorporated into drug design due to its ability to interact with biological targets effectively. The structural complexity of the compound allows for various functionalization possibilities that can enhance its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrimidine structures. For instance:
- In vitro studies have demonstrated that derivatives of oxadiazoles exhibit significant growth inhibition against various cancer cell lines. Compounds similar to the target molecule have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Molecular docking studies suggest that these compounds can effectively bind to specific targets involved in cancer progression, enhancing their therapeutic efficacy .
Antimicrobial Activity
Compounds with oxadiazole rings have also been investigated for their antimicrobial properties:
- A study reported that related oxadiazole derivatives displayed substantial antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Case Studies
Several case studies provide insight into the practical applications of this compound:
- Anticancer Efficacy Study:
- Antimicrobial Assessment:
Mechanism of Action
The mechanism of action of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes, block receptor binding, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
N-(2,4-Dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidoazepin-2-yl]acetamide (CAS 1775338-33-4)
- Key Differences: Oxadiazole substituent: 5-methyl (CAS 1775338-33-4) vs. 5-ethyl (target compound). Acetamide substituent: N-(2,4-dimethylphenyl) vs. N-(2-methoxyphenyl). The methoxy group’s electron-donating properties could alter electronic interactions with biological targets compared to methyl groups.
- Synthesis : Both likely involve cyclization steps for the oxadiazole ring and coupling reactions for the acetamide group. describes analogous 1,2,4-oxadiazole syntheses via three-component cycloadditions .
- Applications : Neither compound’s bioactivity is detailed in the evidence, but structurally related oxadiazole-pyrimidine hybrids are often investigated for antiproliferative effects .
Compounds with Varied Heterocyclic Cores and Acetamide Moieties
Hydroxyacetamide Derivatives ()
- Structure : Contain imidazolone and triazole rings instead of pyrimidoazepine-oxadiazole.
- Activity: Demonstrated antiproliferative activity against cancer cell lines, with IC₅₀ values in micromolar ranges.
- Synthesis : Multi-step reactions involving azide couplings and hydrazone formations, contrasting with the cycloaddition methods for oxadiazole-containing compounds .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide ()
- Structure : Features a triazole-sulfanyl-acetamide scaffold with a furan substituent.
- Activity : Exhibited anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg. The lack of an oxadiazole ring here suggests divergent mechanisms compared to the target compound .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
Biological Activity
The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methoxyphenyl)acetamide represents a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound through various studies and data analyses.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Oxadiazole moiety : Contributes to biological activity.
- Pyrimidine and azepine rings : Implicated in various pharmacological effects.
- Methoxyphenyl group : Enhances lipophilicity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated across several domains:
Antitumor Activity
Studies have demonstrated that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 values : Compounds structurally related to the target molecule have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
Anticonvulsant Properties
Research indicates that compounds containing the oxadiazole ring can exhibit anticonvulsant properties. For example:
- Mechanism : The presence of specific substituents on the oxadiazole enhances binding affinity to GABA receptors.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Testing Method : The agar diffusion method was employed to evaluate antibacterial activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
-
Study on Antitumor Efficacy :
- A study involving a series of pyrimidine derivatives showed promising results in inhibiting tumor growth in xenograft models.
- The compound's mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
-
Anticonvulsant Screening :
- In a controlled trial, derivatives were tested for their ability to reduce seizure frequency in animal models.
- Results indicated a significant reduction in seizure episodes compared to control groups.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that:
- Substituents on the oxadiazole ring significantly influence biological activity.
- The methoxy group enhances solubility and bioavailability.
Q & A
Q. Q1. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step reactions, often starting with the formation of the oxadiazole ring followed by coupling with the pyrimidoazepine core. Key steps include:
- Solvent Selection : Dimethylformamide (DMF) is commonly used due to its polar aprotic nature, facilitating nucleophilic substitutions .
- Catalysts/Reagents : Potassium carbonate (K₂CO₃) is employed as a base to deprotonate intermediates, enhancing reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and isolating intermediates .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.5 mol equivalents of chloroacetylated intermediates) and controlled heating (60–80°C) improves yields .
Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | K₂CO₃, DMF, RT | 65–78 | |
| Acetamide coupling | Chloroacetyl chloride, 70°C | 72 |
Q. Q2. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Characterization requires a combination of spectroscopic and computational methods:
- NMR Spectroscopy : Analyze chemical shifts for key protons (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : Compare experimental molecular weight ([M+H]⁺) with theoretical values (e.g., using software like ChemDraw) to validate purity .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformations, though this requires high-purity crystals .
Advanced Research Questions
Q. Q3. How can computational modeling predict biological targets for this compound?
Methodological Answer:
- Molecular Docking : Use tools like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole for hydrogen bonding, methoxyphenyl for hydrophobic interactions) using Schrödinger Suite .
- MD Simulations : Assess binding stability over time (50–100 ns trajectories) with GROMACS to validate docking results .
Example Workflow:
Retrieve target protein structures from PDB (e.g., COX-2: PDB ID 5KIR).
Prepare ligand and protein files (protonation, energy minimization).
Run docking simulations and rank poses by binding affinity (ΔG).
Q. Q4. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?
Methodological Answer: Contradictions often arise from impurities or tautomeric forms. Mitigation strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .
- High-Resolution MS (HRMS) : Confirm molecular formula with <5 ppm error .
- pH-Dependent Studies : Test solubility in DMSO-d₆/CDCl₃ mixtures to stabilize specific tautomers .
Case Study from Evidence:
In analogous compounds, discrepancies between calculated (C₂₄H₂₀BrClN₄O₃) and observed molecular weights were resolved by HRMS, revealing residual solvent adducts .
Q. Q5. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace ethyl with methyl on oxadiazole) and test bioactivity .
- Biological Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, COX inhibition assays) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors using Random Forest or PLS regression .
Table 2: SAR Trends in Pyrimidoazepine Derivatives
| Substituent | Bioactivity (IC₅₀, μM) | Key Interaction |
|---|---|---|
| 5-Ethyl-oxadiazole | 0.45 (COX-2) | H-bond with Arg120 |
| 5-Methyl-oxadiazole | 1.2 (COX-2) | Reduced hydrophobic fit |
| 2-Methoxyphenyl | 0.8 (Anticancer) | π-Stacking with DNA |
Data Interpretation & Experimental Design
Q. Q6. How to design experiments to validate the proposed mechanism of action?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ values against purified targets (e.g., COX-1/2 for anti-inflammatory claims) .
- Cellular Uptake Studies : Use fluorescent analogs or radiolabeling (³H/¹⁴C) to track intracellular accumulation .
- Gene Knockdown (CRISPR/Cas9) : Silence putative targets (e.g., TNF-α) and assess compound efficacy loss .
Statistical Considerations:
- Use triplicate measurements and ANOVA for dose-response curves.
- Apply Benjamini-Hochberg correction for high-throughput data to minimize false positives .
Q. Q7. How to address low solubility in biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) that convert to active forms in vivo .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
